1-[(4-fluorophenyl)sulfonyl]-N-(4-iodophenyl)piperidine-4-carboxamide
Description
1-[(4-Fluorophenyl)sulfonyl]-N-(4-iodophenyl)piperidine-4-carboxamide is a synthetic organic compound featuring a piperidine-4-carboxamide core modified with a 4-fluorophenylsulfonyl group at the 1-position and a 4-iodophenyl substituent at the carboxamide nitrogen. This structure combines electron-withdrawing (fluorine) and bulky (iodine) substituents, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(4-iodophenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FIN2O3S/c19-14-1-7-17(8-2-14)26(24,25)22-11-9-13(10-12-22)18(23)21-16-5-3-15(20)4-6-16/h1-8,13H,9-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUWYWJLWQIFFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)I)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FIN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)sulfonyl]-N-(4-iodophenyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and iodination. One common synthetic route is as follows:
Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Iodination: The final step involves the iodination of the compound using an iodinating agent like iodine or N-iodosuccinimide (NIS) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorophenyl)sulfonyl]-N-(4-iodophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl and piperidine moieties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiols can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-[(4-fluorophenyl)sulfonyl]-N-(4-iodophenyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-N-(4-iodophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl and iodophenyl groups play a crucial role in binding to target proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Core Structure Variations
The piperidine-4-carboxamide scaffold is shared with several compounds in the evidence, but substituents vary significantly:
- 1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide (): Replaces the 4-fluorophenylsulfonyl group with a 4-methylphenylsulfonyl and substitutes the 4-iodophenyl with a phenylethyl group.
- N-(4-Fluorobenzyl)-1-[(4-fluorophenyl)sulfonyl]piperidine-3-carboxamide () : Differs in the position of the carboxamide (3-position vs. 4-position) and uses a 4-fluorobenzyl group instead of 4-iodophenyl. This positional isomerism may alter binding interactions in biological targets .
Halogen Substitution Trends
Physicochemical Properties
- Melting Points : Piperidine-4-carboxamide analogs in have melting points ranging from 132–230°C, influenced by substituent polarity and crystallinity. The iodine substituent in the target compound may elevate its melting point due to increased molecular weight .
- Spectral Data : The ¹⁹F NMR signal (δ ~110–120 ppm) would confirm the 4-fluorophenylsulfonyl group, while the 4-iodophenyl group would produce distinct ¹H NMR splitting patterns due to iodine’s magnetic anisotropy .
Potential Targets and Mechanisms
- Antiangiogenic Activity : Compounds like those in inhibit microvessel proliferation, suggesting that the target compound’s sulfonyl and iodophenyl groups may interact with vascular endothelial growth factor (VEGF) receptors or integrins .
- Central Nervous System (CNS) Effects : Structural similarities to antipsychotics like haloperidol () and dopamine transporter (DAT) ligands (e.g., GBR 12783) imply possible CNS activity. However, halogen size and positioning may modulate selectivity .
Comparative Pharmacokinetics
- Selectivity : The 4-iodophenyl group’s bulkiness may reduce off-target effects compared to smaller halogens, as seen in T-type Ca²⁺ channel inhibitors () .
Biological Activity
1-[(4-fluorophenyl)sulfonyl]-N-(4-iodophenyl)piperidine-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activities, and pharmacological implications of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The compound has the following chemical formula:
It features a piperidine ring substituted with a fluorophenyl sulfonyl group and an iodophenyl group. The unique combination of these substituents contributes to its biological activity.
Synthesis
The synthesis typically involves the reaction of 4-fluoroaniline with piperidine-4-carboxylic acid under specific conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as triethylamine. The reaction is generally conducted at room temperature to ensure high yield and purity .
Antiviral Activity
Recent studies have shown that compounds similar to this compound exhibit antiviral properties. In particular, a class of 1,4,4-trisubstituted piperidines was evaluated for their ability to inhibit the main protease (M) of SARS-CoV-2. Although the inhibition was modest, in silico studies suggested potential binding to the catalytic site, indicating a novel class of non-covalent inhibitors that merit further investigation .
Antibacterial Activity
The compound's structural analogs have been tested for antibacterial properties against various strains. For instance, compounds with similar piperidine cores demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, alongside weak to moderate activity against other bacterial strains. The mechanism appears to involve enzyme inhibition, particularly targeting acetylcholinesterase (AChE) and urease .
Enzyme Inhibition
In vitro studies have indicated that piperidine derivatives can act as effective inhibitors of AChE and urease. The synthesized compounds displayed strong inhibitory activity against urease with IC values significantly lower than standard references. This suggests potential therapeutic applications in conditions where urease plays a detrimental role .
Comparative Analysis
To understand the biological significance of this compound, it is beneficial to compare it with other similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-bromophenyl)-1-(phenylcarbonyl)piperidine-4-carboxamide | Structure | Moderate antibacterial activity |
| N-(4-chlorophenyl)-1-(phenylcarbonyl)piperidine-4-carboxamide | Structure | Strong AChE inhibition |
| N-(4-fluorophenyl)-1-(phenylcarbonyl)piperidine-4-carboxamide | Structure | Notable antiviral activity |
This table highlights how variations in substituents influence biological activity, emphasizing the importance of the fluorine and iodine substituents in modulating these effects.
Case Studies
Several case studies illustrate the compound's potential:
- Antiviral Testing : In a study involving various piperidine derivatives, one fluorinated analog showed significant inhibition against influenza A/H1N1 virus, suggesting broad-spectrum antiviral potential .
- Enzymatic Inhibition : Research focusing on enzyme inhibition revealed that derivatives of this compound effectively inhibited AChE, showing promise for treating neurodegenerative diseases .
- Antibacterial Screening : Compounds derived from similar structures were tested against multiple bacterial strains, demonstrating varied efficacy which supports further exploration into their use as antibacterial agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
